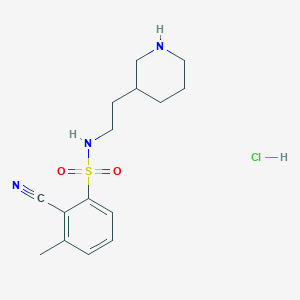![molecular formula C13H11N5O2 B7632555 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide, commonly known as DCI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase R (PKR), which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
DCI exerts its biological effects by inhibiting the activity of 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide, which is a key regulator of the innate immune response. 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide is activated in response to viral infections and cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and activates the unfolded protein response (UPR). DCI inhibits the activation of 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide, leading to the inhibition of eIF2α phosphorylation and UPR activation.
Biochemical and Physiological Effects:
DCI has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of viral replication, and neuroprotective effects. DCI has also been shown to modulate the expression of various genes involved in the regulation of cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DCI has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, DCI has some limitations, including its poor solubility in water and its instability in aqueous solutions.
Orientations Futures
There are several future directions for research on DCI, including the development of more potent and selective 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide inhibitors, the investigation of the role of 2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide in various diseases, and the evaluation of the therapeutic potential of DCI in clinical trials. Additionally, the development of novel delivery systems for DCI may overcome its poor solubility and stability issues, allowing for more effective use in lab experiments and potential clinical applications.
In conclusion, DCI is a promising compound that has gained significant attention in scientific research due to its unique properties. DCI has potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic benefits of DCI.
Méthodes De Synthèse
DCI can be synthesized using a two-step process. The first step involves the synthesis of 4,5-dicyanoimidazole, which is achieved by the reaction of cyanogen bromide with imidazole. The second step involves the reaction of 4,5-dicyanoimidazole with N-[1-(furan-2-yl)ethyl]acetamide in the presence of a catalyst, such as triethylamine.
Applications De Recherche Scientifique
DCI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. DCI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DCI has also been shown to inhibit the replication of various viruses, including HIV, influenza, and hepatitis C virus. In addition, DCI has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-9(12-3-2-4-20-12)17-13(19)7-18-8-16-10(5-14)11(18)6-15/h2-4,8-9H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJJSIYZGNWGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)CN2C=NC(=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)

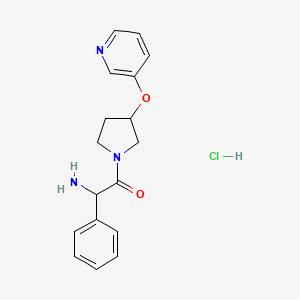
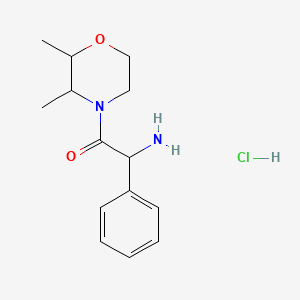
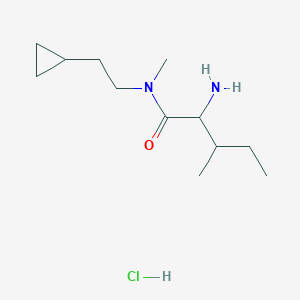
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)
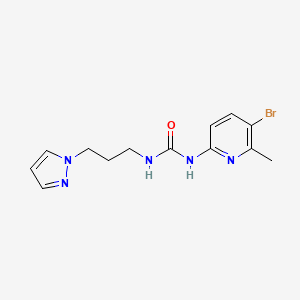
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
